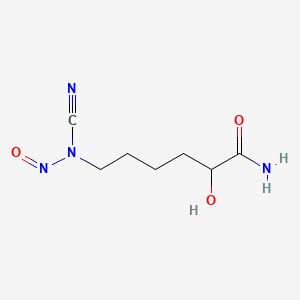
2-Hydroxy-6-(nitrosocyanamido)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide is a chemical compound with the molecular formula C₇H₁₂N₄O₃ and a molecular weight of 200.20 g/mol . This compound is characterized by the presence of a cyano group, a nitroso group, and a hydroxy group attached to a hexanamide backbone. It is a member of the nitrosamine family, which are compounds known for their diverse chemical reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid derivatives and nitroso compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide may involve large-scale batch reactors or continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted hexanamides, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[Cyano(nitroso)amino]-2-hydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
6-[Cyano(nitroso)amino]-2-hydroxyhexane: Lacks the amide group, making it less polar.
6-[Cyano(nitroso)amino]-2-hydroxyhexanone: Contains a ketone group instead of an amide group.
Uniqueness
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide is unique due to the presence of both a nitroso group and a cyano group on the same molecule, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
101913-96-6 |
|---|---|
Formule moléculaire |
C7H12N4O3 |
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
6-[cyano(nitroso)amino]-2-hydroxyhexanamide |
InChI |
InChI=1S/C7H12N4O3/c8-5-11(10-14)4-2-1-3-6(12)7(9)13/h6,12H,1-4H2,(H2,9,13) |
Clé InChI |
TUJSIHFQGCWTNS-UHFFFAOYSA-N |
SMILES canonique |
C(CCN(C#N)N=O)CC(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















